3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-5-8-3-2-4-9(8)10-6-7/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSNODFENVAWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182872 | |
| Record name | 6,7-Dihydro-3-methyl-5H-1-pyrindine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28712-61-0 | |
| Record name | 6,7-Dihydro-3-methyl-5H-cyclopenta[b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28712-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-3-methyl-5H-1-pyrindine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028712610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dihydro-3-methyl-5H-1-pyrindine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dihydro-3-methyl-5H-1-pyrindine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies
Direct Synthesis of 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine Core and its Immediate Analogues
The formation of the fundamental 6,7-dihydro-5H-cyclopenta[b]pyridine skeleton is a critical step, and several synthetic strategies have been developed to achieve this. These methods often focus on constructing the pyridine (B92270) ring onto a pre-existing cyclopentane (B165970) moiety.
Cyclocondensation Reactions for Core Formation
Cyclocondensation reactions are a cornerstone for the synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine core. These reactions typically involve the condensation of a cyclopentanone (B42830) derivative with a suitable nitrogen-containing compound to form the fused pyridine ring.
A notable example is the synthesis of highly functionalized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives. nih.govnih.govacs.org This method utilizes a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. nih.govnih.govacs.org The reaction is effectively catalyzed by a sodium alkoxide solution, which also serves as the reagent. nih.govnih.govacs.org The process begins with a Knoevenagel condensation of cyclopentanone and an aromatic aldehyde to form the diarylidine cyclopentanone. nih.gov This is followed by a Michael addition of propanedinitrile to the α,β-unsaturated cycloketone, which then undergoes a nucleophilic attack by the alkoxide, leading to the final cyclized product. nih.gov This approach is highly efficient, with reactions reaching completion in approximately two hours of reflux and producing high-purity compounds in excellent yields without the need for chromatographic purification. nih.gov
Table 1: Examples of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives Synthesized via Cyclocondensation
| Compound Name | Starting Materials | Catalyst/Reagent | Yield | Reference |
|---|---|---|---|---|
| 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | 2,5-bis(2-pyridinylmethylene)cyclopentanone, propanedinitrile | Sodium ethoxide | 97.7% | nih.govacs.org |
Vilsmeier Cyclization Approaches in Core Synthesis
The Vilsmeier-Haack reaction provides another effective route to the 6,7-dihydro-5H-cyclopenta[b]pyridine core, particularly for the synthesis of chlorinated intermediates that can be further functionalized. The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), acts as both a formylating and cyclizing agent. ijpcbs.comnih.gov
A practical application of this approach is the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate for the fourth-generation antibiotic, Cefpirome. researchgate.net This synthesis starts with commercially available cyclopentanone and benzylamine. researchgate.net The initial nucleophilic addition is followed by acetylization and then the crucial Vilsmeier cyclization reaction. researchgate.net The optimal conditions for the cyclization step involve a phosphorus oxychloride feed temperature of 0-5°C, a refluxing reaction time of 15 hours, and a hydrolysis temperature of 40-45°C. researchgate.net This multi-step process, concluding with dechlorination, achieves a total yield of 43.15% with high purity (99.7% by HPLC). researchgate.net Symmetrical and unsymmetrical bis-amides derived from adipic acid have also been shown to cyclize in the presence of POCl3 to form cyclopenta[b]-fused quinolines. rsc.org
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to construct complex molecular architectures like the 6,7-dihydro-5H-cyclopenta[b]pyridine system in a single step. These reactions combine three or more starting materials to form a product that contains substantial portions of all the initial reactants.
One such strategy involves the condensation of malononitrile, hydrogen sulfide (B99878), various aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. researchgate.netbohrium.com This multicomponent approach leads to the formation of diverse 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. researchgate.netbohrium.com The reaction proceeds through a series of steps, likely initiated by a Knoevenagel condensation, to build the substituted pyridine ring fused to the cyclopentane core. researchgate.net This method provides a modular approach to highly substituted pyridine cores, allowing for significant structural diversity in the final products. researchgate.net
Metal-Catalyzed Synthetic Pathways
Metal-catalyzed reactions have emerged as powerful tools for the synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine core, offering high efficiency and selectivity under mild conditions.
A notable example is the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues to produce 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. rsc.orgrsc.org This direct oxidation of the CH2 group adjacent to the pyridine moiety is achieved with high yield and excellent chemoselectivity. rsc.orgrsc.org The reaction employs manganese(II) trifluoromethanesulfonate (B1224126) (Mn(OTf)2) as the catalyst and tert-Butyl hydroperoxide (t-BuOOH) (65% in H2O) as the oxidant. rsc.orgrsc.org The process is conducted at room temperature (25°C) in water, highlighting its green chemistry credentials. rsc.orgrsc.org For instance, the oxidation of 2,3-Cyclopentenopyridine using this system results in an 88% yield of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. rsc.org Ruthenium-catalyzed reactions, such as olefin metathesis, are also commonly used in the synthesis of complex heterocyclic systems, though specific examples for this core were not detailed in the provided sources. mdpi.com
Table 2: Manganese-Catalyzed Oxidation for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Synthesis
| Substrate | Catalyst | Oxidant | Solvent | Yield | Reference |
|---|
Preparation of Substituted this compound Derivatives
The functionalization of the pre-formed 6,7-dihydro-5H-cyclopenta[b]pyridine core is crucial for modulating its chemical and biological properties. The pyridine ring is a key site for introducing a variety of substituents.
Functionalization at Pyridine Ring Positions (e.g., carbonitrile, carboxamide, amino, alkoxy)
The pyridine ring of the 6,7-dihydro-5H-cyclopenta[b]pyridine system can be adorned with a range of functional groups, including carbonitriles, carboxamides, amino, and alkoxy groups, through various synthetic methodologies.
Carbonitrile and Alkoxy Groups: The synthesis of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, as previously discussed, is a prime example of introducing both alkoxy and carbonitrile functionalities simultaneously during the core formation. nih.govacs.org The choice of sodium alkoxide (ethoxide or methoxide) determines the nature of the alkoxy group at the C2 position. nih.govacs.org The carbonitrile group, originating from propanedinitrile, is installed at the C3 position. nih.gov
Amino Groups: The synthesis of amino-substituted derivatives can be achieved through multicomponent reactions. For example, the reaction of malononitrile, hydrogen sulfide, an aldehyde, and a suitable halide can lead to the formation of amino-3,5-dicyanopyridine derivatives which can subsequently be cyclized to thieno[2,3-b]pyridines. nih.gov While this example leads to a further fused system, the intermediate amino-dicyanopyridine highlights a method for introducing an amino group. Another approach involves the synthesis of 2,4-substituted 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridines, demonstrating the introduction of an amino group onto a related fused ring system. bohrium.com
Carboxamide Groups: A method for synthesizing 6-(alkylsulfanyl)-4-aryl(hetaryl)-N-aryl-5-cyano-2-methylpyridine-3-carboxamides has been developed through the condensation of aromatic or heteroaromatic aldehydes with cyanothioacetamide and acetoacetanilides. researchgate.net Although this does not directly form the cyclopenta[b]pyridine core, it demonstrates a viable strategy for incorporating a carboxamide group onto a pyridine ring which could be adapted for the target scaffold.
Table 3: Examples of Functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives
| Compound Name | Functional Groups | Synthetic Method | Reference |
|---|---|---|---|
| 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | Alkoxy (ethoxy), Carbonitrile | Cyclocondensation | nih.govacs.org |
| 2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | Alkoxy (methoxy), Carbonitrile | Cyclocondensation | acs.org |
Functionalization at Cyclopentane Ring Positions (e.g., oxo, methyl)
Modification of the fused cyclopentane ring is a key strategy for creating structural diversity. Methods have been established for introducing ketone functionalities and exploring pathways for alkylation.
Oxo-Functionalization
A prominent method for introducing an oxo group at the C5 position involves the direct oxidation of the methylene (B1212753) bridge of 2,3-cyclopentenopyridine precursors. A highly efficient and chemoselective process utilizes a manganese-based catalytic system. rsc.orgrsc.org This reaction employs Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) as the catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant. rsc.orgrsc.org Notably, the reaction proceeds effectively in water at room temperature (25 °C), highlighting its application in green chemistry. rsc.org
The reaction involves the direct conversion of the C-H bonds at the benzylic-like C5 position to a carbonyl group, yielding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues in high yields. rsc.orgrsc.org This ketone serves as a versatile intermediate for further functionalization.
| Entry | Substrate | Catalyst | Oxidant | Solvent | Yield (%) | Ref |
| 1 | 2,3-Cyclopentenopyridine | Mn(OTf)₂ | t-BuOOH (65% in H₂O) | H₂O | 88 | rsc.org |
| 2 | 3-Bromo-2,3-cyclopentenopyridine | Mn(OTf)₂ | t-BuOOH (65% in H₂O) | H₂O | 87 | rsc.org |
| 3 | 3-Chloro-2,3-cyclopentenopyridine | Mn(OTf)₂ | t-BuOOH (65% in H₂O) | H₂O | 70 | rsc.org |
Methyl-Functionalization
While various substituted analogues of the 6,7-dihydro-5H-cyclopenta[b]pyridine core are known, specific methodologies focusing on the direct addition of a simple methyl group to the C5, C6, or C7 positions of the cyclopentane ring are not extensively detailed in readily available literature. However, standard organic synthesis principles suggest plausible routes. For instance, the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one intermediate could theoretically undergo a Grignard reaction with a methylmagnesium halide to introduce a methyl group and a hydroxyl group at the C5 position. Subsequent deoxygenation could then yield the 5-methyl derivative. Alpha-alkylation of the enolate of the 5-oxo compound is another potential, though undocummented, strategy for producing a 6-methyl analogue.
Enantioselective Synthetic Strategies for Chiral Analogues
The development of enantioselective syntheses is crucial for accessing chiral analogues, which is often necessary for targeted pharmacological activity. While specific literature detailing the asymmetric synthesis of this compound is scarce, established methods in asymmetric synthesis offer viable strategies.
A highly logical and potential route to chiral analogues begins with the aforementioned 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. The asymmetric reduction of this prochiral ketone would yield a chiral alcohol, introducing a stereocenter at the C5 position. This transformation can be achieved using various chiral reducing agents, such as borane (B79455) complexes with chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction). This would produce enantiomerically enriched (R)- or (S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol.
Other general strategies that could be adapted for this system include:
Chiral Resolution: A racemic mixture of a functionalized analogue, such as an alcohol or amine, could be resolved into its constituent enantiomers. This can be accomplished by forming diastereomeric salts with a chiral resolving agent or through enzymatic resolution, for example, using a lipase-catalyzed enantioselective acetylation of a racemic alcohol. acs.org
Chiral Auxiliary: A chiral auxiliary could be incorporated into the synthetic route to direct the stereochemical outcome of a key bond-forming reaction, followed by its subsequent removal. This approach is common in the synthesis of chiral dihydropyridines. nih.gov
These proposed strategies provide a framework for the future development of specific enantioselective syntheses for this important class of heterocyclic compounds.
Analogues with Fused Thiophene (B33073) Moieties
Fusing a thiophene ring to the cyclopenta[b]pyridine core creates a novel class of polycyclic heteroaromatics with distinct chemical properties. A key strategy for constructing these systems is the Thorpe-Ziegler cyclization. This reaction typically involves an intramolecular condensation of a dinitrile or a nitrile and an active methylene group to form an enamine, which then tautomerizes.
The synthesis of cyclopenta[e]thieno[2,3-b]pyridines starts from 4-aryl-3-cyanocyclopenta[b]pyridine-2(1H)-thiones. These precursors are S-alkylated with reagents like chloroacetonitrile (B46850) or chloro-N-arylacetamides to yield 2-substituted-methylthio intermediates. Treatment of these intermediates with a base, such as sodium ethoxide in boiling ethanol, induces an intramolecular Thorpe-Ziegler cyclization, affording the target 3-amino-cyclopenta[e]thieno[2,3-b]pyridine derivatives.
A general reaction scheme is presented below:
Scheme 1: Synthesis of Fused Thiophene Analogues via Thorpe-Ziegler Cyclization
| Starting Material | Alkylating Agent | Product | Ref |
| 4-Aryl-3-cyanocyclopenta[b]pyridine-2(1H)-thione | Chloroacetonitrile | 3-Amino-4-aryl-2-cyanocyclopenta[e]thieno[2,3-b]pyridine | |
| 4-Aryl-3-cyanocyclopenta[b]pyridine-2(1H)-thione | Chloro-N-arylacetamide | 3-Amino-4-aryl-2-(N-arylcarbamoyl)cyclopenta[e]thieno[2,3-b]pyridine |
This methodology provides a robust route to complex heterocyclic systems containing the thiophene ring fused to the cyclopentane portion of the original scaffold.
Chemical Reactivity and Transformation Studies
Electrophilic and Nucleophilic Reactions on the Pyridine (B92270) Moiety
The pyridine nucleus in 3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine is generally less reactive towards electrophilic aromatic substitution than benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. quora.com Electrophilic attack, when it does occur, is directed to the 3- and 5-positions, which are relatively more electron-rich. quora.com The presence of the methyl group at the 3-position in the target molecule would further influence the regioselectivity of such reactions, potentially directing incoming electrophiles to the unoccupied 5-position. However, harsh reaction conditions are often required for electrophilic substitutions on the pyridine ring. quora.com
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, which are ortho and para to the nitrogen atom. stackexchange.com The intermediate formed during nucleophilic attack at these positions is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.com For this compound, nucleophilic substitution would be expected to favor the 2-position. The presence of a good leaving group at this position would facilitate such reactions. quimicaorganica.org For instance, the reaction of halopyridines with various nucleophiles, such as thiolates, alkoxides, and cyanides, can proceed to give the corresponding substituted pyridines. sci-hub.se
Oxidation and Reduction Chemistry
Oxidation: The fused cyclopentane (B165970) ring of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives is susceptible to oxidation at the benzylic-like position adjacent to the pyridine ring. A notable example is the direct oxidation of 2,3-cyclopentenopyridine analogues to their corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one counterparts. rsc.org This transformation can be efficiently achieved using a manganese(II) triflate (Mn(OTf)₂) catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water at room temperature. rsc.orgrsc.org This method provides high yields and excellent chemoselectivity for the oxidation of the CH₂ group adjacent to the pyridine moiety. rsc.org
| Substrate | Product | Yield (%) |
|---|---|---|
| 2,3-Cyclopentenopyridine | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | 88 |
Reduction: The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative through catalytic hydrogenation. This is a common method for the reduction of pyridines, often employing catalysts such as platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C). researchgate.netresearchgate.net The reaction conditions, including hydrogen pressure, temperature, and solvent, can influence the efficiency and selectivity of the reduction. For instance, the hydrogenation of substituted pyridines can be carried out using PtO₂ in glacial acetic acid under hydrogen pressure to yield the corresponding piperidines. researchgate.net The complete reduction of the pyridine ring saturates the aromatic system, leading to the formation of a 3-methyl-decahydro-cyclopenta[b]pyridine. Partial reduction to a dihydropyridine (B1217469) is also possible under specific conditions using dissolving metals. rsc.org
| Catalyst | Hydrogen Source | General Conditions |
|---|---|---|
| Platinum Oxide (PtO₂) | H₂ gas | Acetic acid, 50-70 bar H₂ |
| Palladium on Carbon (Pd/C) | H₂ gas | Various solvents, elevated temperature and pressure |
| Rhodium on Carbon (Rh/C) | H₂ gas | Aqueous media, elevated temperature and pressure |
| Bimetallic Pd-Ru/Sibunit | H₂ gas | 60°C, 70 atm H₂ |
Ring Rearrangement Reactions (e.g., Smiles-type Rearrangement)
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can occur in activated aromatic systems, including pyridine derivatives. wikipedia.org The general mechanism involves the attack of a nucleophile from a side chain onto the aromatic ring, leading to the displacement of a substituent and the formation of a new ring system. researchgate.net For a Smiles rearrangement to occur on a pyridine ring, the ring must be activated by electron-withdrawing groups, and a suitable nucleophile must be present in a side chain. wikipedia.org
Theoretical studies on the S–N-type Smiles rearrangement on pyridine rings have shown that the reaction proceeds through a two-step mechanism: an intramolecular ipso-substitution followed by ring closure. researchgate.net This process is generally kinetically feasible and thermodynamically favorable under mild conditions. researchgate.net While specific examples of Smiles rearrangements involving this compound are not extensively documented, the general principles suggest that with appropriate functionalization, this compound could undergo such transformations to generate novel heterocyclic structures. For example, derivatives of 3-amino-2,2'-dipyridyl sulfide (B99878) have been shown to undergo Smiles rearrangement to form diazaphenothiazines. nih.gov
Role as Reactants or Reagents in Advanced Organic Transformations
This compound and its parent compound serve as valuable building blocks in the synthesis of more complex molecules, including pharmaceutical intermediates. scientific.netresearchgate.net
One significant application is in multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step. For instance, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine can be synthesized through the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and an alkylating agent. researchgate.net This demonstrates the utility of the cyclopenta[b]pyridine scaffold in generating diverse heterocyclic libraries.
Furthermore, 6,7-dihydro-5H-cyclopenta[b]pyridine is a key intermediate in the synthesis of the fourth-generation cephalosporin (B10832234) antibiotic, Cefpirome. scientific.netresearchgate.net The synthesis of this important pharmaceutical agent highlights the role of the cyclopenta[b]pyridine core in medicinal chemistry. The synthesis of Cefpirome involves the elaboration of the 6,7-dihydro-5H-cyclopenta[b]pyridine skeleton, underscoring its importance as a starting material in the pharmaceutical industry.
The cyclocondensation reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide also provides a route to functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile compounds. acs.org These highly substituted pyridines can then be used in further synthetic transformations.
Structural Elucidation and Advanced Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, a complete assignment of all atoms in the molecule can be achieved. uobasrah.edu.iq While specific spectral data for the title compound is not extensively published, analysis of its structural analogues, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and various carbonitrile derivatives, provides insight into the expected chemical shifts and coupling patterns. rsc.orgacs.orgnih.gov
In the ¹H NMR spectrum, the protons of the methyl group at the 3-position would typically appear as a singlet in the aromatic region. The two aromatic protons on the pyridine (B92270) ring would manifest as doublets, with their specific chemical shifts influenced by the electron-donating methyl group. The aliphatic protons of the cyclopentane (B165970) ring would present as multiplets, likely two triplets for the C5 and C7 methylene (B1212753) groups and a multiplet for the C6 methylene group, due to spin-spin coupling with adjacent protons. rsc.orgacs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 6,7-dihydro-5H-cyclopenta[b]pyridine Core Structure based on Analogues
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | ~8.1-8.8 | ~148-156 |
| C4-H | ~6.9-7.3 | ~121-125 |
| C5-H₂ | ~2.9-3.3 (triplet) | ~34-38 |
| C6-H₂ | ~2.0-2.2 (multiplet) | ~21-23 |
| C7-H₂ | ~2.8-3.1 (triplet) | ~27-30 |
| C3-CH₃ | ~2.3-2.5 (singlet) | ~18-22 |
Note: Predicted values are estimated based on data from substituted analogues and general principles of NMR spectroscopy. Actual values may vary.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₉H₁₁N). rsc.org
In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion peak (M⁺), which corresponds to its molecular weight. This molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. libretexts.org
For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 133. Key fragmentation pathways would likely involve:
Loss of a methyl radical (•CH₃): This would result in a prominent peak at m/z 118 (M-15), corresponding to the stable cyclopenta[b]pyridinium cation. youtube.com
Loss of a hydrogen atom (•H): A peak at m/z 132 (M-1) is also possible. miamioh.edu
Retro-Diels-Alder reaction: Cleavage of the cyclopentane ring could lead to the loss of ethylene (B1197577) (C₂H₄), resulting in a fragment at m/z 105.
The most abundant fragment ion in the spectrum is known as the base peak, and its stability often provides clues about the molecular structure. youtube.com
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Ion Formula | Description |
| 133 | [C₉H₁₁N]⁺ | Molecular Ion (M⁺) |
| 132 | [C₉H₁₀N]⁺ | Loss of a hydrogen radical (M-1) |
| 118 | [C₈H₈N]⁺ | Loss of a methyl radical (M-15) |
| 105 | [C₇H₇N]⁺ | Loss of ethylene via retro-Diels-Alder reaction |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. uobasrah.edu.iq
Key expected absorptions include:
Aromatic C-H Stretching: A band or series of bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) would indicate the C-H bonds of the pyridine ring. acs.org
Aliphatic C-H Stretching: Stronger absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the C-H bonds in the methyl group and the fused cyclopentane ring. acs.org
Aromatic C=C and C=N Stretching: The pyridine ring would show characteristic stretching vibrations in the 1450-1610 cm⁻¹ region. acs.org
C-H Bending: Vibrations corresponding to the bending of C-H bonds would appear in the fingerprint region (below 1500 cm⁻¹).
The specific pattern of these absorptions provides confirmatory evidence for the presence of both the aromatic pyridine system and the saturated cyclopentane ring. nist.gov
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3010 - 3100 | C-H Stretch | Aromatic (Pyridine Ring) |
| 2850 - 2960 | C-H Stretch | Aliphatic (Cyclopentane & Methyl) |
| ~1600, ~1570, ~1470 | C=C and C=N Ring Stretch | Aromatic (Pyridine Ring) |
| 1450 - 1465 | CH₂ Scissoring (Bending) | Aliphatic (Cyclopentane) |
| 1370 - 1380 | CH₃ Symmetric Bending | Aliphatic (Methyl) |
X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies of Derivatives
While a crystal structure for this compound itself may not be publicly available, the method has been successfully applied to closely related derivatives, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. rsc.org For the title compound, a crystallographic analysis would confirm the planarity of the pyridine ring and determine the conformation of the fused cyclopentane ring. The five-membered ring is not planar and typically adopts an "envelope" or "twist" conformation to minimize steric strain. This analysis would also reveal intermolecular interactions, such as pi-stacking of the pyridine rings, which govern how the molecules pack in the crystal lattice. jhu.edu
Chromatographic Techniques for Purity Assessment and Enantiomeric Resolution
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of this compound. avantorsciences.com In a typical HPLC analysis, the compound is passed through a column (e.g., a C18 reversed-phase column) with a liquid mobile phase. A pure compound will ideally produce a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration, allowing for quantitative purity determination, often greater than 98% for research-grade chemicals. fishersci.ca
Because this compound is achiral, it does not have enantiomers. However, if a chiral center were introduced into the molecule through substitution, chiral HPLC would be necessary for enantiomeric resolution. This specialized technique uses a chiral stationary phase to separate the left- and right-handed enantiomers, allowing for the determination of enantiomeric excess (ee). Flash column chromatography is also a commonly used technique for the purification of such compounds after synthesis. rsc.org
Table 4: Typical HPLC Parameters for Purity Analysis
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at ~260 nm |
| Column Temperature | Ambient or 25 °C |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. Studies on 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives have utilized DFT to understand their efficacy as corrosion inhibitors for carbon steel. nih.govacs.org These calculations provide insights into the molecule's electronic structure and reactivity, which are crucial for predicting its performance.
Key parameters derived from DFT calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is associated with the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity. A smaller energy gap suggests higher reactivity.
In the context of corrosion inhibition, a high EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of a metal surface, forming a coordinate bond and inhibiting corrosion. A low ELUMO value suggests the molecule can accept electrons from the metal, further strengthening the interaction. DFT calculations have shown a strong correlation between these quantum chemical parameters and the experimentally observed inhibition efficiency of CAPD molecules. nih.govacs.org
Table 1: Key Quantum Chemical Parameters from DFT Calculations for CAPD Derivatives
| Parameter | Description | Significance in Reactivity Prediction |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher values suggest greater reactivity for electron donation. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower values suggest greater reactivity for electron acceptance. |
| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | A smaller gap implies lower excitation energy, indicating higher chemical reactivity and lower kinetic stability. |
| Dipole Moment (μ) | Measure of the polarity of the molecule | Influences electrostatic interactions and solubility. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis, often explored using Monte Carlo (MC) simulations, is used to determine the most stable three-dimensional arrangement of a molecule. acs.org For complex molecules like cyclopenta[b]pyridine derivatives, understanding the preferred conformation is essential for predicting how they will interact with other molecules or surfaces.
Molecular Dynamics (MD) simulations offer a deeper understanding by modeling the physical movements of atoms and molecules over time. nih.govnih.gov This technique is particularly valuable for studying the stability and dynamics of a ligand bound to a protein receptor. In a typical MD simulation, the ligand-protein complex is solvated in a water box, and the system's trajectory is calculated over a set period (e.g., nanoseconds). nih.gov
Analysis of the simulation provides insights into the stability of the complex, typically measured by the Root Mean Square Deviation (RMSD) of the atomic positions over time. A stable RMSD plot suggests that the ligand remains securely in the binding pocket. nih.gov Furthermore, the Root Mean Square Fluctuation (RMSF) can be analyzed to identify which parts of the protein or ligand are flexible and which are stable during the interaction. nih.gov Although specific MD studies on 3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine are not prominent, the methodology has been extensively applied to similar heterocyclic systems to validate docking results and understand the dynamics of ligand-receptor binding. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules.
A QSAR study was performed on a series of structurally related 4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-dihydroquinoxalinone analogues, which act as tubulin polymerization inhibitors. nih.gov In this study, various molecular descriptors for a set of 32 analogues were calculated and correlated with their experimentally measured biological activity (e.g., IC50 values). The resulting QSAR model demonstrated a strong predictive ability for the potency of the compounds. nih.gov Such models are invaluable in rational drug design, as they help prioritize which novel analogues should be synthesized and tested, thereby reducing time and cost in the discovery process. nih.gov
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target. nih.gov The process involves sampling many possible conformations of the ligand within the receptor's binding site and scoring them based on their binding energy. A lower binding energy or a higher docking score typically indicates a more favorable and stable interaction. nih.gov
Studies on related heterocyclic systems, such as thiazolo[3,2-a]pyridine derivatives, have used molecular docking to investigate their potential as inhibitors of enzymes like α-amylase. nih.gov The results of these studies identify the key amino acid residues in the active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. These detailed interaction maps provide a mechanistic understanding of the inhibition and guide the design of more potent and selective inhibitors. nih.gov For cyclopenta[b]pyridine derivatives, docking could similarly be used to explore potential interactions with therapeutic targets like kinases or tubulin. nih.gov
Studies on Adsorption Mechanisms (e.g., Physisorption, Chemisorption)
The mechanism by which molecules attach to a surface is critical in fields like materials science and corrosion inhibition. For 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives, computational and experimental studies have elucidated their adsorption mechanism on carbon steel surfaces in acidic media. nih.govacs.org
The adsorption process involves two primary types of interactions:
Physisorption: This involves electrostatic attraction between the charged metal surface and the protonated inhibitor molecule. It is a weaker, non-specific form of adsorption. nih.gov
Chemisorption: This is a stronger, more specific interaction where a coordinate bond is formed. The heteroatoms (like nitrogen in the pyridine (B92270) ring) and conjugated π-systems of the CAPD molecules donate electron lone pairs to the vacant d-orbitals of the iron atoms on the steel surface. nih.gov
Non-Covalent Interaction Analysis
Beyond the covalent bonds that define a molecule, weaker non-covalent interactions govern many aspects of its behavior, including crystal packing, solubility, and ligand-receptor binding. Computational tools are used to visualize and quantify these forces.
Another technique is the Non-Covalent Interaction (NCI) index , which is based on the electron density and its reduced density gradient (RDG). researchgate.netnih.gov This method allows for the visualization of weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, as broad surfaces in real space, providing a qualitative picture of the bonding landscape. researchgate.net These analyses have been applied to various pyridine-containing compounds to understand their supramolecular assembly. nih.govmdpi.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
| 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
| 2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
| 2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
| 7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
| 4-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one |
| Thiazolo[3,2-a]pyridine |
| 4-Phenyl-4,6,7,8-tetrahydro-1H-benzo[c] nih.govmdpi.comthiadiazin-5(3H)-one 2,2-dioxide |
| Carbon Steel |
Biological Activity and Mechanistic Studies Excluding Clinical Data
Exploration of Molecular Targets and Pathways
Derivatives built upon the cyclopenta[b]pyridine core have been shown to interact with several key biological targets, including enzymes and receptors, which are pivotal in various signaling pathways.
Enzyme Inhibition Mechanisms (e.g., Tyrosine Kinase, PDE5)
While direct inhibitory data on 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine is specific, related heterocyclic systems incorporating the pyridine (B92270) moiety have demonstrated significant enzyme inhibition. For instance, certain 3-cyanopyridine (B1664610) derivatives, which share the core pyridine structure, have been identified as inhibitors of IKKβ (Inhibitor of nuclear factor Kappa-B Kinase subunit beta), an enzyme central to inflammatory signaling pathways. nih.gov This suggests that the pyridine nucleus within the broader family of compounds is amenable to modifications that can target enzyme active sites.
Receptor Binding Interactions (e.g., Serotonin 5-HT6 Receptor, Muscarinic Acetylcholine Receptors)
The versatility of the cyclopenta[b]pyridine scaffold extends to interactions with various cell surface receptors. Analogues of this structure have been investigated for their potential as receptor antagonists or agonists. For example, derivatives have been developed as calcitonin gene-related peptide (CGRP) receptor antagonists, which are of interest in treating migraines. mdpi.com Furthermore, a 4-aza counterpart of a related structure acts as a potent melatonin (B1676174) receptor agonist. mdpi.com In other studies, new series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives, a similar bicyclic system, were synthesized and evaluated as selective sigma-1 receptor (σ1R) antagonists, showing potential for the treatment of pain. nih.gov The affinity for these diverse receptors highlights the pharmacophoric potential of the fused ring system.
Structure-Activity Relationship (SAR) Studies for Bioactive Analogues and Lead Optimization
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For analogues of 6,7-dihydro-5H-cyclopenta[b]pyridine, SAR investigations have provided valuable insights into how specific structural modifications influence their therapeutic potential.
In a study of related cyclopenta[d]pyrimidine analogues as anti-microtubule agents, several key structural features were found to be important for potent activity. nih.gov The research indicated that the presence of an N-methyl and a 4'-methoxy group on an associated phenyl ring were critical for high potency. nih.gov Conversely, a methyl substituent at the 6-position of the cyclopentane (B165970) ring was found to be non-essential for its biological activity. nih.gov
Another study focusing on 5-aryl-cyclopenta[c]pyridine derivatives for anti-viral activity against the Tobacco Mosaic Virus (TMV) revealed that modifications at the 5-position significantly impacted efficacy. nih.gov Introducing different aryl groups through cross-coupling reactions led to compounds with superior activity compared to the parent molecule. Notably, a derivative with a m-methoxyphenyl substitution showed the most potent anti-TMV activity, suggesting that electronic and steric properties of the substituent at this position are key determinants of bioactivity. nih.gov Molecular docking in the same study indicated that the addition of a benzene (B151609) ring enhanced the binding affinity for TMV receptor proteins. nih.gov
These studies collectively underscore the importance of systematic structural modifications in tuning the biological profile of the cyclopenta[b]pyridine scaffold for various therapeutic targets.
| Scaffold | Modification Position | Substituent/Feature | Impact on Activity | Target/Activity |
| Cyclopenta[d]pyrimidine | N-phenyl group | N-methyl and 4'-methoxy | Important for high potency | Anti-microtubule nih.gov |
| Cyclopenta[d]pyrimidine | Position 6 | Methyl group | Not necessary for activity | Anti-microtubule nih.gov |
| Cyclopenta[c]pyridine | Position 5 | m-methoxyphenyl | Most potent activity | Anti-TMV nih.gov |
| Cyclopenta[c]pyridine | Position 5 | Aryl groups | Enhanced binding affinity | Anti-TMV Receptor nih.gov |
Cellular Mechanisms of Action (e.g., Apoptosis Induction, Antiproliferative Effects)
The biological effects of cyclopenta[b]pyridine derivatives often manifest at the cellular level, with many analogues exhibiting potent antiproliferative and cytotoxic activities against cancer cell lines.
Derivatives of the closely related benzo nih.govmdpi.comcyclohepta[1,2-b]pyridine scaffold have shown promising cytotoxicity against human breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells. nih.gov Similarly, another study on benzo nih.govmdpi.comcyclohepta[1,2-b]pyridine derivatives demonstrated potent anti-proliferative activity against neuroblastoma (IMR32) cells, with some compounds showing GI50 values below 0.01 µM. opensciencepublications.com
The underlying mechanism for this anticancer activity often involves the disruption of critical cellular processes. For example, a class of cyclopenta[d]pyrimidines, which are structurally analogous, function as colchicine (B1669291) site agents that inhibit microtubule assembly. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest and ultimately inhibits cancer cell proliferation. nih.gov Further studies on related tetrahydrobenzo researchgate.netacs.orgthieno[2,3-d]pyrimidines confirmed that these molecules act as microtubule targeting agents, with potent microtubule depolymerization and antiproliferative effects. mdpi.com
Investigation of Antioxidant Properties and Redox Modulation
Oxidative stress is implicated in numerous disease states, and compounds capable of modulating redox balance are of significant therapeutic interest. Studies on heterocyclic systems containing a pyridine ring have revealed potential antioxidant properties.
For instance, research on novel derivatives of thiazolo[4,5-b]pyridine (B1357651) demonstrated antioxidant activity in vitro. pensoft.net This activity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a standard method for assessing the ability of a compound to neutralize free radicals. pensoft.net Similarly, studies on indenopyridine derivatives also revealed that many of the synthesized compounds were potent antioxidant agents when tested with the DPPH assay. ekb.eg While these studies are on related but distinct heterocyclic systems, they suggest that the pyridine moiety can be a key component in designing molecules with antioxidant capabilities.
Role as Precursors and Building Blocks in Bioactive Molecule Synthesis (e.g., Cefpirome antibiotic, Alkaloids)
Beyond its own potential bioactivity, 6,7-dihydro-5H-cyclopenta[b]pyridine is a valuable and widely used intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products. researchgate.net
Its most notable application is as a key intermediate in the synthesis of Cefpirome, a fourth-generation cephalosporin (B10832234) antibiotic. researchgate.netresearchgate.netscientific.net The cyclopenta[b]pyridine core forms the essential skeleton of a critical side chain of the antibiotic, highlighting the compound's importance in pharmaceutical manufacturing. researchgate.netclearsynth.com
Furthermore, the cyclopenta[b]pyridine framework serves as a versatile building block for a wide array of other molecules. mdpi.com It is used in the synthesis of various alkaloids and as a precursor for other bioactive agents. mdpi.com The scaffold's reactivity allows for the creation of diverse derivatives, such as 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles and 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, expanding its utility in medicinal chemistry and materials science. acs.orgrsc.orgrsc.org
Antimicrobial and Antifungal Activity Investigations
Research into the biological activities of pyridine-based heterocyclic compounds has unveiled their potential as antimicrobial and antifungal agents. While specific studies focusing exclusively on this compound are not extensively detailed in the provided literature, investigations into structurally related fused pyridine systems offer significant insights into their potential efficacy against various microbial strains. These studies often involve the synthesis of novel derivatives and their subsequent in vitro evaluation to determine their minimum inhibitory concentrations (MIC) against a panel of bacteria and fungi.
Detailed Research Findings
Recent studies have focused on the design and synthesis of novel fused pyridine-pyrimidine hybrids as potential antimicrobial agents. niscpr.res.in In one such study, a series of these hybrids were synthesized and tested against various bacterial and fungal strains. The results indicated that certain compounds exhibited excellent antibacterial activity. For instance, compounds with electron-withdrawing groups, such as 3-bromo, 2-chloro, and 2-bromo-4-chloro substitutions, showed significant promise. niscpr.res.in Specifically, compounds designated as 4b, 4d, and 4m displayed a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL against E. coli, S. aureus, and S. pyogenes, respectively. niscpr.res.in Furthermore, compounds 4g and 4o demonstrated notable antifungal activity against C. albicans with an MIC value of 250 µg/mL. niscpr.res.in
In a different line of research, novel pyridine derivatives containing an imidazo[2,1-b] niscpr.res.inmdpi.comresearchgate.netthiadiazole moiety were synthesized and evaluated for their antimicrobial properties. nih.gov A significant number of these compounds showed moderate to high antibacterial activity. nih.gov Notably, the 4-F substituted compound, 17d, demonstrated the highest antibacterial activity with an MIC of 0.5 μg/mL, which was twice as effective as the positive control, gatifloxacin (B573) (MIC=1.0 μg/mL). nih.gov Against the fungus Aspergillus fumigatus (ATCC 9763), compounds 17a and 17d showed activity equivalent to the positive control, fluconazole, with an MIC of 8 μg/mL. nih.gov
Investigations into other pyridine derivatives have also yielded promising results. For example, a set of pyridine derivatives with a substituted alkylthio chain or a piperidyl ring were synthesized and evaluated for their antimycobacterial and antifungal activities. nih.gov While the antifungal activities were relatively low, some compounds showed moderate activity against Mycobacterium tuberculosis and nontuberculous mycobacteria. nih.gov The most active compound, 2-cyanomethylthiopyridine-4-carbonitrile, exhibited an MIC in the range of 4-8 μmol/L against Mycobacterium kansasii. nih.gov
Additionally, the synthesis and antimicrobial evaluation of pyridine-based heterocycles have shown moderate activity. researchgate.net Another study synthesized several pyridine derivatives and tested them against Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The results revealed that some of the synthesized compounds exhibited considerable antibacterial and antifungal activity. researchgate.net
The antimicrobial potential of transition metal complexes bearing a pyridine moiety has also been explored. A series of metal(II) complexes were synthesized and showed broad-spectrum antimicrobial activity. mdpi.com One of the zinc complexes displayed exceptional antibacterial activity against Streptococcus pyogenes with an MIC of 4 µg/mL, outperforming the control antibiotic. mdpi.com Furthermore, copper and zinc complexes demonstrated high antifungal activity against Candida albicans, with MIC values of 8 µg/mL, which is equivalent to the control drug fluconazole. mdpi.com
The following tables summarize the antimicrobial and antifungal activities of various pyridine derivatives as reported in the literature.
Table 1: Antibacterial Activity of Fused Pyridine-Pyrimidine Hybrids
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| 4b | E. coli | 62.5 |
| 4d | S. aureus | 62.5 |
| 4m | S. pyogenes | 62.5 |
Data sourced from Desai & Khasiya (2022). niscpr.res.in
Table 2: Antimicrobial Activity of Pyridine Derivatives with Imidazo[2,1-b] niscpr.res.inmdpi.comresearchgate.netThiadiazole Moiety
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| 17d | Bacterial Strains | 0.5 |
| 17a | Aspergillus fumigatus | 8 |
| 17d | Aspergillus fumigatus | 8 |
| Gatifloxacin (Control) | Bacterial Strains | 1.0 |
| Fluconazole (Control) | Aspergillus fumigatus | 8 |
Data sourced from a 2024 study on pyridine derivatives. nih.gov
Table 3: Antimicrobial Activity of Metal(II) Complexes with Pyridine Ligands
| Complex | Test Organism | MIC (µg/mL) |
|---|---|---|
| Zinc Complex (6) | Streptococcus pyogenes | 4 |
| Copper Complex (5) | Candida albicans | 8 |
| Zinc Complex (6) | Candida albicans | 8 |
| Oxytetracycline (Control) | Streptococcus pyogenes | 8 |
| Fluconazole (Control) | Candida albicans | 8 |
Data sourced from a study on transition metal complexes. mdpi.com
Applications in Materials Science and Industrial Catalysis Research Focused
Development of Corrosion Inhibitors based on 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives
Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been identified as highly effective corrosion inhibitors for metals such as carbon steel, especially in acidic environments like molar sulfuric acid (H₂SO₄). mdpi.comrsc.org Research has focused on synthesizing novel compounds based on this heterocyclic system and evaluating their performance in mitigating corrosion. These molecules function by adsorbing onto the metal surface, creating a protective barrier that hinders the corrosive process. mdpi.comrsc.org
A notable study involved the synthesis of several 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) and tested their ability to protect carbon steel. mdpi.comrsc.orgrsc.org The findings demonstrated that these compounds act as potent mixed-type inhibitors, achieving a superior inhibition efficiency of 97.7% at a concentration of 1.0 mM for the most effective derivative (CAPD-1). mdpi.comrsc.orgrsc.org The effectiveness of these organic compounds is largely attributed to the presence of heteroatoms (like nitrogen), π-bonds, and various functional groups that facilitate strong adsorption onto the metal surface. mdpi.com
The efficacy of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto the metal surface, forming a stable protective film. mdpi.comrsc.org The adsorption process of these compounds on a carbon steel interface has been found to follow the Langmuir adsorption isotherm model. mdpi.comrsc.orgrsc.org This model assumes the formation of a monolayer of the inhibitor on the metal surface.
The mechanism of adsorption is a combination of physical and chemical processes (physisorption and chemisorption). mdpi.comrsc.orgrsc.org
Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
Chemisorption involves the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate-type bond. This is facilitated by the presence of nitrogen atoms and π-electrons in the pyridine (B92270) ring structure. mdpi.com
Quantum chemical calculations and molecular dynamics simulations have been used to correlate the molecular structure of these inhibitors with their performance. These computational studies confirm that the protective capability is attributable to their strong adsorption on the steel surface. mdpi.comrsc.orgrsc.org
The performance of inhibitor films formed by 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been extensively studied using electrochemical and surface analysis techniques. mdpi.comrsc.orgrsc.org
Electrochemical Measurements:
Potentiodynamic Polarization (PDP): PDP studies have shown that these derivatives act as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comrsc.orgrsc.org
Electrochemical Impedance Spectroscopy (EIS): EIS results corroborate the formation of a protective film. In the presence of the inhibitor, there is a significant increase in charge-transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl), indicating that the inhibitor molecules are adsorbing at the metal/solution interface and displacing water molecules. mdpi.com
The table below summarizes key electrochemical findings for a representative 6,7-dihydro-5H-cyclopenta[b]pyridine derivative (CAPD-1) on carbon steel in 1M H₂SO₄. mdpi.com
| Inhibitor Conc. (mM) | Corrosion Current Density (µA/cm²) | Charge-Transfer Resistance (Rct) (Ω·cm²) | Double-Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| 0.0 (Blank) | 1150 | 20.3 | 250.5 | - |
| 0.01 | 149.5 | 158.2 | 115.3 | 87.0 |
| 0.1 | 57.5 | 325.8 | 80.6 | 95.0 |
| 1.0 | 26.5 | 690.4 | 55.7 | 97.7 |
Surface Characterization:
Scanning Electron Microscopy (SEM): Surface morphology analysis via SEM provides visual confirmation of the inhibitor's effectiveness. In the absence of the inhibitor, the steel surface shows significant damage and roughness due to acid attack. In contrast, surfaces treated with 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives exhibit a much smoother and well-protected surface, confirming the formation of a defensive layer. mdpi.comrsc.orgrsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives?
- Methodological Answer : Multi-component reactions and cyclization strategies are frequently employed. For example, derivatives are synthesized via [3+2] cycloaddition or cyclocondensation of ketones with thiophene derivatives, followed by dehydration and aromatization. Key intermediates like 2-(thiophen-3-yl)cyclopentanone are prepared using Friedel-Crafts acylation, with yields optimized by controlling reaction temperature and stoichiometry .
Q. How are NMR spectroscopy and IR spectroscopy utilized in characterizing these compounds?
- Methodological Answer :
- 1H/13C-NMR : Assigns substituent positions via chemical shifts (e.g., aromatic protons at δ 7.50–9.19 ppm, cyclopentane protons at δ 2.33–3.79 ppm) and coupling constants (e.g., J = 7.6 Hz for adjacent CH₂ groups) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹, C≡N at 2200–2260 cm⁻¹) .
Q. What analytical techniques are critical for verifying purity and structural integrity?
- Methodological Answer : Elemental analysis (C, H, N, S content deviations < ±0.5%) and HPLC (purity >95%) are essential. Melting point consistency (±2°C) and mass spectrometry (e.g., molecular ion peaks at m/z 277–303) further validate structural integrity .
Q. What substituent effects are observed during aromatic substitution reactions?
- Methodological Answer : Electron-donating groups (e.g., methoxy) enhance electrophilic substitution at the 4-position, while electron-withdrawing groups (e.g., nitro) direct reactivity to the 2-position. Steric hindrance from bulky substituents (e.g., bromophenyl) reduces reaction rates .
Advanced Research Questions
Q. What strategies improve chemoselectivity in catalytic oxidation of cyclopenta[b]pyridine derivatives?
- Methodological Answer : Mn(OTf)₂-catalyzed oxidation with t-BuOOH (65% in H₂O) selectively converts CH₂ groups adjacent to pyridine into ketones (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one). Solvent choice (H₂O vs. t-BuOH) and oxidant concentration minimize over-oxidation .
Q. How does microwave-assisted synthesis optimize carboximidamide derivatives?
- Methodological Answer : Microwave irradiation (2450 MHz, 80–100°C) reduces reaction times from days to hours (e.g., synthesis of N-hydroxy-3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide). Precise temperature control prevents decomposition, achieving yields >80% .
Q. How do steric/electronic factors influence nucleophilic addition regioselectivity?
- Methodological Answer : DFT calculations predict nucleophilic attack at the 3-position due to lower LUMO energy in electron-deficient pyridine rings. Steric maps (e.g., using PyMOL) show hindered access to the 2-position in methyl-substituted derivatives, favoring 4-substitution .
Q. What role do cyclopenta[b]pyridine derivatives play in structure-activity relationship (SAR) studies?
- Methodological Answer : Thiophene-substituted derivatives exhibit enhanced antimicrobial activity (MIC: 2–8 µg/mL against S. aureus). SAR models correlate logP values (1.5–2.5) with membrane permeability, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
